molecular formula C6H7F5O3 B2929502 3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester CAS No. 723294-73-3

3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester

Cat. No.: B2929502
CAS No.: 723294-73-3
M. Wt: 222.111
InChI Key: FVKRAAVMCALKMI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester typically involves the esterification of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid methyl ester exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The hydroxyl and ester groups also contribute to its reactivity and ability to form hydrogen bonds .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3,3,4,4,4-pentafluoro-2-hydroxy-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O3/c1-4(13,3(12)14-2)5(7,8)6(9,10)11/h13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKRAAVMCALKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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